molecular formula C14H21NO3 B7772861 [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine CAS No. 61861-91-4

[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B7772861
CAS No.: 61861-91-4
M. Wt: 251.32 g/mol
InChI Key: XKGLKVXUDBRVKN-UHFFFAOYSA-N
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Description

[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxane ring substituted with a methanamine group and a 3,4-dimethoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable oxane derivative under acidic or basic conditions to form the intermediate. This intermediate is then subjected to reductive amination to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    Mescaline: A compound with a similar phenethylamine backbone but additional methoxy groups.

Uniqueness

[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine is unique due to its oxane ring structure combined with the methanamine and 3,4-dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-4-3-11(9-13(12)17-2)14(10-15)5-7-18-8-6-14/h3-4,9H,5-8,10,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGLKVXUDBRVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501200579
Record name 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61861-91-4
Record name 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61861-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501200579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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